2-amino-3-(4-sulfophenyl)propanoic Acid

Description

Contextual Significance as a Sulfonated Phenylalanine Derivative

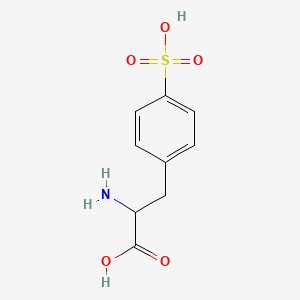

2-amino-3-(4-sulfophenyl)propanoic acid, also known in its L-isomeric form as 4-sulfo-L-phenylalanine, is structurally characterized by the presence of a sulfonic acid (-SO₃H) group attached to the para position of the phenyl ring of phenylalanine. cymitquimica.com This modification imparts distinct physicochemical properties compared to its parent amino acid. The introduction of the highly polar sulfonic acid group significantly enhances the water solubility of the molecule and alters its electronic and steric characteristics. cymitquimica.com

From a chemical standpoint, the sulfonation of the aromatic ring introduces a strong acidic functional group, which can influence the molecule's behavior in various chemical environments. This structural alteration is key to its utility as a specialized building block in synthesis and as a probe in biochemical studies. The foundational method for its synthesis often involves the direct sulfonation of L-phenylalanine using a sulfonating agent in a suitable medium.

Key Physicochemical Properties:

| Property | Value/Description |

| Molecular Formula | C₉H₁₁NO₅S |

| Solubility in Water | High |

| Key Functional Groups | Amino group (-NH₂), Carboxylic acid group (-COOH), Sulfonic acid group (-SO₃H) |

Interdisciplinary Relevance in Chemical Sciences

The unique attributes of this compound have led to its application in a range of chemical sciences, highlighting its interdisciplinary importance.

In Polymer Chemistry: This compound serves as a valuable monomer for the synthesis of functional polymers. The presence of the sulfonic acid group can be exploited to create polymers with tailored properties, such as improved hydrophilicity, ion-exchange capabilities, and thermal stability. These characteristics are of interest in the development of new materials for membranes, hydrogels, and other specialized applications.

In Medicinal Chemistry: As a derivative of a natural amino acid, this compound is a recognized building block in the design and synthesis of novel pharmaceutical compounds and peptidomimetics. The sulfonate group can act as a bioisostere for a carboxylate or phosphate (B84403) group, potentially influencing the binding affinity of a molecule to its biological target. Its enhanced solubility can also be a desirable feature in drug design and formulation.

In Biochemistry and Protein Science: The introduction of 4-sulfo-L-phenylalanine into peptides and proteins allows researchers to study the effects of a strongly anionic, non-native residue on protein structure and function. cymitquimica.com It can serve as a probe to investigate electrostatic interactions within a protein or between a protein and its binding partners. Its distinct spectroscopic properties can also be utilized in biophysical studies. The sulfonation can influence protein folding, enzyme activity, and receptor binding. cymitquimica.com

The following table provides a brief overview of the types of chemical reactions the functional groups of this compound can undergo, further illustrating its versatility in chemical synthesis.

Reactivity of Functional Groups:

| Functional Group | Type of Reaction | Potential Products |

| Amino Group | Oxidation | Oximes, Nitriles |

| Sulfonic Acid Group | Reduction | Sulfonates, Sulfinates |

| Phenyl Ring | Electrophilic Substitution | Halogenated or nitrated derivatives |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO5S |

|---|---|

Molecular Weight |

245.25 g/mol |

IUPAC Name |

2-amino-3-(4-sulfophenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO5S/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15) |

InChI Key |

ALQIUGWFHKQQHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Optimization

Traditional Sulfonation Approaches

Traditional methods focus on the direct introduction of a sulfonic acid group onto the aromatic ring of phenylalanine. This approach, while seemingly straightforward, is fraught with challenges related to the reactivity of both the substrate and the sulfonating agents.

Direct sulfonation involves treating phenylalanine with a strong sulfonating agent. The primary reagents for this electrophilic aromatic substitution are sulfur trioxide and chlorosulfonic acid.

The direct sulfonation of aromatic compounds is a well-established industrial process. ijariie.com The principal reagents used are sulfur trioxide (SO₃) and chlorosulfonic acid (ClSO₃H). ijariie.compageplace.de

Sulfur Trioxide (SO₃): As a powerful and direct sulfonating agent, SO₃ reacts rapidly. ijariie.com The reaction is typically conducted by introducing vaporized SO₃, diluted with an inert gas like nitrogen, into a reactor containing the aromatic compound. ijariie.com Using SO₃ offers the advantage of a stoichiometric reaction, which forms no waste byproducts and simplifies workup. ijariie.com

Chlorosulfonic Acid (ClSO₃H): Discovered in 1854, chlorosulfonic acid is a versatile and widely used reagent for sulfonation and, particularly, for direct chlorosulfonation to produce sulfonyl chlorides. pageplace.de A general laboratory protocol involves the slow addition of the aromatic compound to an excess of cold (approximately -10 °C to 0 °C) chlorosulfonic acid, followed by stirring at room temperature and potential heating to ensure the reaction goes to completion. pageplace.deresearchgate.net

The table below summarizes typical conditions for these direct sulfonation methods.

| Reagent | Typical Conditions | Key Features |

| Sulfur Trioxide (SO₃) | Vaporized SO₃ diluted with an inert gas (e.g., nitrogen); reaction is highly exothermic and requires cooling. ijariie.com | Fast, stoichiometric reaction; no waste byproducts. ijariie.com |

| Chlorosulfonic Acid (ClSO₃H) | Compound added to cold (-10 °C) acid; stirred at room temperature, may require heating (e.g., 80-90 °C) for completion. researchgate.net | Versatile reagent; often used in excess; can produce sulfonyl chlorides as intermediates. pageplace.de |

Control over reaction parameters is essential to maximize yield and minimize unwanted side reactions.

Temperature: The reaction between aromatic compounds and sulfur trioxide is highly exothermic, which can lead to charring and product degradation. ijariie.com Therefore, effective heat removal and temperature control are critical. Reactions are often initiated at low temperatures (e.g., 0 °C or below) to manage the initial exotherm. researchgate.netgoogle.com

Solvent Systems: Inert organic solvents such as dichloromethane (B109758) or 1,2-dichloroethane (B1671644) can be employed. pageplace.descirp.org These solvents help to control the reaction temperature and can influence reaction kinetics. For instance, the sulfonation of benzene (B151609) in dichloromethane was found to be a third-order reaction. pageplace.de

Stoichiometry and Reagent Delivery: Direct addition of liquid SO₃ is avoided due to safety concerns and the intense heat of reaction. ijariie.com Instead, SO₃ is vaporized and diluted with dry air or nitrogen to reduce its partial pressure and control the reaction's intensity. ijariie.com This strategy minimizes localized overheating and contact between a single substrate molecule and multiple SO₃ molecules. ijariie.com

The direct sulfonation of phenylalanine is particularly challenging due to the inherent reactivity of the amino acid structure.

Acid Sensitivity and Amino Group Reactivity: The primary challenge is the presence of the free amino group. This group is a strong nucleophile and is also basic. In the presence of strong acids like SO₃ or chlorosulfonic acid, the amino group is protonated. This converts the -NH₂ group, an ortho-, para-directing activator, into an -NH₃⁺ group, which is a meta-directing deactivator. This change in directing effect prevents the formation of the desired para-sulfonated product.

Over-sulfonation: The use of strong sulfonating agents can lead to the introduction of more than one sulfonic acid group onto the aromatic ring. For example, the reaction of m-phenylenediamine (B132917) with chlorosulfonic acid can yield a bis-sulfonated product. scirp.org

Byproduct Formation: The high heat of reaction can cause charring and the formation of impurities, leading to discolored products. ijariie.com Furthermore, the reactivity of the amino group can lead to undesirable side reactions, complicating purification and reducing the yield of the target compound.

Direct Sulfonation of Phenylalanine

Modern Multi-Step Synthesis Strategies

To overcome the significant challenges of direct sulfonation, modern approaches utilize protecting group chemistry. By temporarily masking the reactive amino group, the sulfonation can be directed specifically to the desired position on the phenyl ring, leading to higher yields and purity.

A scalable, multi-step synthesis for a sulfonated phenylalanine building block demonstrates the effectiveness of using protecting groups. ijariie.comgoogle.com This strategy involves protecting the amino and carboxylic acid functionalities before performing a series of reactions to install the sulfonate group.

A reported seven-step synthesis uses a trifluoromethyltoluene (TFMT) group to protect the sulfonate precursor, which offers improved yields compared to other methods. ijariie.com The general pathway begins with commercially available L-phenylalanine methyl ester. ijariie.com

Amino Group Protection: The synthesis starts by protecting the amino group of L-phenylalanine methyl ester. A common protecting group used in this initial step is trifluoroacetyl (TFA). ijariie.com

Installation of a Reactive Handle: A chloromethyl group is installed onto the phenyl ring via electrophilic aromatic substitution. This reaction is carefully controlled (e.g., 3 hours at 20 °C) to mitigate side reactions. ijariie.com

Conversion to Sulfonate Precursor: The chloromethyl group is converted into a thioacetate, which is then oxidized to form the sulfonic acid. The trifluoromethyltoluene group is used during this stage as a protective moiety for the sulfonate. ijariie.com

Deprotection: In the final stages, the protecting groups on the amino and carboxyl groups are removed to yield the final product.

This multi-step approach, while more complex than direct sulfonation, provides precise control over the chemical transformations, avoids the formation of meta-isomers, and prevents the side reactions associated with the unprotected amino group, ultimately enabling a more efficient and scalable synthesis. ijariie.com

Advanced Synthetic Routes and Regioselectivity Control

The foundational synthesis of 2-amino-3-(4-sulfophenyl)propanoic acid is the direct electrophilic aromatic sulfonation of L-phenylalanine. masterorganicchemistry.comlibretexts.org In this reaction, the sulfonating agent, typically sulfur trioxide (SO₃) in a medium of sulfuric acid (H₂SO₄), acts as the electrophile. wikipedia.orgyoutube.com The existing amino acid side chain on the benzene ring directs the incoming sulfo group primarily to the para-position (position 4), a result of steric and electronic influences. pearson.com

However, controlling regioselectivity is critical to prevent the formation of undesired byproducts. A significant challenge is over-sulfonation, which can yield disubstituted products. Careful management of reaction parameters is essential for maximizing the yield of the mono-sulfonated para-isomer.

Table 1: Critical Parameters for Regioselective Sulfonation of L-Phenylalanine

| Parameter | Influence on Reaction | Optimal Conditions/Considerations |

|---|---|---|

| Temperature | Higher temperatures can increase the rate of reaction but also promote the formation of undesired isomers and over-sulfonated byproducts. | Maintaining a controlled temperature range, often between 0°C and 50°C, is crucial to minimize side reactions. |

| Sulfonating Agent | The choice and concentration of the sulfonating agent (e.g., fuming sulfuric acid, SO₃) impacts reactivity. | Using potent agents like fuming sulfuric acid (oleum) can accelerate the reaction but requires stricter control to avoid unwanted products. masterorganicchemistry.comlibretexts.org |

| Reaction Time | Prolonged reaction times can lead to an increase in the proportion of thermodynamically stable, but often undesired, isomers or byproducts. | Monitoring the reaction progress via techniques like TLC is necessary to quench the reaction upon optimal conversion. |

Advanced synthetic strategies often employ protecting groups to enhance selectivity and allow for more complex molecular transformations. nih.gov For instance, a multi-step synthesis might involve the protection of the sulfonic acid group as a stable ester, allowing other chemical modifications to be performed on the molecule before a final deprotection step. google.com A novel approach for a related compound involved a palladium-catalyzed cross-coupling reaction to introduce the sulfonated phenyl ring, showcasing a departure from traditional electrophilic substitution. acs.org

Catalytic Enhancement in this compound Synthesis

The use of catalysts in the sulfonation process is a key area of research, aiming to improve reaction rates, enhance selectivity, and promote greener, more sustainable chemical processes.

Role of Heterogeneous Catalysts (e.g., Sulfonated Zirconia)

Heterogeneous catalysts offer significant advantages in chemical synthesis, primarily due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Sulfated zirconia (SZ) has emerged as a powerful solid superacid catalyst for various organic transformations. acs.orgrsc.org

Synthesized by impregnating zirconium hydroxide (B78521) with sulfuric acid or chlorosulfonic acid followed by calcination, SZ exhibits high thermal stability and strong acidic properties. acs.orgresearchgate.net While its direct application to the sulfonation of phenylalanine is not widely documented, its established efficacy in other acid-catalyzed reactions, such as alkylation and esterification, demonstrates its potential. rsc.orgresearchgate.net The use of a solid acid catalyst like SZ could replace corrosive and difficult-to-handle liquid acids like fuming sulfuric acid, representing a significant process improvement.

| Thermal Stability | Maintains its structural integrity and catalytic activity at elevated temperatures. researchgate.net | Allows for a wider range of reaction conditions and robust regeneration processes. |

Emerging Catalytic Systems in Sulfonation Processes

Recent research has focused on developing novel and environmentally benign catalytic systems for sulfonation. One promising approach involves the use of silica-supported catalysts. For example, silica-supported perchloric acid (SiO₂/HClO₄) and potassium hydrogen sulfate (B86663) (SiO₂/KHSO₄) have been successfully used as reusable, green heterogeneous catalysts for the sulfonation of various aromatic compounds. ajgreenchem.com

This system utilizes sodium bisulfite (NaHSO₃) as the sulfonating agent under solvent-free conditions, often accelerated by microwave irradiation. This method drastically reduces reaction times from hours to minutes and increases product yields while avoiding the use of hazardous reagents like sulfuric acid. ajgreenchem.com The ability to recycle these silica-supported catalysts for several runs further enhances their appeal as an emerging, sustainable technology for sulfonation processes. ajgreenchem.com

Purification and Stabilization Techniques

The inherent properties of this compound—namely its high polarity and the reactivity of the sulfonic acid group—present unique challenges for its purification and stabilization.

Strategies for Sulfonic Acid Group Stabilization (e.g., Tetrabutylammonium (B224687) Counterion Stabilization)

Sulfonic acids are highly polar and water-soluble, which complicates their handling in common organic solvents used for synthesis and purification. nih.gov Furthermore, the direct conversion of sulfonic acids into derivatives like sulfonate esters can be problematic because these esters are potent electrophiles, making them unstable. nih.gov

To overcome these issues, two primary stabilization strategies are employed:

Use of Protecting Groups: The sulfonic acid group can be converted into a more stable, less reactive derivative, known as a protecting group, for the duration of a synthetic sequence. Simple esters are often too reactive, so sterically hindered esters, such as neopentyl sulfonate esters, are used. nih.govgoogle.com These groups are designed to be stable under a variety of reaction conditions but can be removed (deprotected) under specific, mild conditions when desired. google.com The choice of protecting group is critical and depends on the planned reaction pathway. nih.govresearchgate.net

Table 3: Comparative Stability of Selected Sulfonate Ester Protecting Groups

| Protecting Group | Stable To (Conditions) | Labile To (Cleavage Conditions) | Reference |

|---|---|---|---|

| Phenyl (Ph) | Nucleophiles (including hot NaN₃), Mild Acid, Mild Base | Strong Basic Conditions (e.g., NaOH) | nih.gov |

| Neopentyl (Neo) | Nucleophiles, Basic Conditions | Hot Aqueous Acid, Strong Lewis Acids | nih.gov |

| Trichloroethyl (TCE) | Non-basic Nucleophiles, Acidic Conditions | Basic Conditions, Reducing Conditions (e.g., Zn, Fe) | nih.gov |

| Isobutyl (iBu) | Acidic Conditions | Nucleophilic Cleavage | nih.gov |

Counterion Stabilization: Another effective strategy is to convert the sulfonic acid into a sulfonate salt using a bulky counterion. The use of tetrabutylammonium (TBA) hydroxide to form a tetrabutylammonium sulfonate salt is a notable example. phasetransfercatalysis.com This transformation significantly increases the lipophilicity of the compound, rendering the salt soluble in organic solvents like tetrahydrofuran (B95107) (THF). phasetransfercatalysis.com This allows subsequent chemical reactions to be performed in non-aqueous media, expanding the range of possible synthetic transformations. phasetransfercatalysis.com

Advanced Separation Methods for Product Purity

Achieving high purity of this compound requires advanced separation methods capable of resolving the target molecule from unreacted starting materials, isomers, and over-sulfonated byproducts. Due to the ionic nature of the compound, ion-exchange chromatography is a particularly powerful technique. libretexts.org

This method utilizes a stationary phase, such as sulfonated polystyrene resins, which contains charged functional groups. researchgate.netnih.gov The separation mechanism is based on the differential affinities of the components in the mixture for the charged resin. libretexts.org

Process: A solution containing the crude product is passed through the column. The basic amino acids, which are cationic at a given pH, will bind more strongly to a cation-exchange resin (like sulfonated polystyrene) than acidic amino acids. libretexts.org By carefully controlling the pH and ionic strength of the eluting buffer, a gradient can be established that allows for the sequential release of each component from the resin, resulting in a high degree of separation. acs.orgresearchgate.net This technique is sensitive enough to separate amino acids with very similar structures, making it indispensable for obtaining a highly pure final product. researchgate.net

Comparative Analysis of Synthetic Routes

The primary routes for the synthesis of this compound can be broadly categorized into two main strategies: the direct sulfonation of L-phenylalanine and multi-step syntheses starting from sulfonated precursors. Each approach presents a unique set of advantages and challenges that influence its suitability for different applications.

Yield and Purity Considerations Across Methodologies

The yield and purity of this compound are paramount for its utility. Different synthetic routes offer varying degrees of success in achieving high yields and purity levels.

Below is a comparative table summarizing the typical yield and purity ranges for these synthetic methodologies based on available literature.

| Synthetic Methodology | Typical Yield Range (%) | Purity Considerations | Key Byproducts/Impurities |

| Direct Sulfonation of L-Phenylalanine | 40-60 | Moderate to High | Ortho- and meta-isomers, di-sulfonated products, oxidized species |

| Strecker Synthesis | 50-70 | High | Unreacted starting materials, intermediates from incomplete hydrolysis |

| Enzymatic Synthesis | 70-90 | Very High (High enantiomeric purity) | Residual substrates and biocatalyst |

Scalability and Industrial Feasibility Assessment

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of considerations, including cost of raw materials, safety, environmental impact, and process robustness.

The direct sulfonation of L-phenylalanine presents scalability challenges primarily due to the corrosive nature of oleum (B3057394) and the exothermic nature of the reaction, which requires specialized equipment for heat management and safe handling. The purification process to remove unwanted isomers and byproducts can also be complex and costly on a large scale.

The Strecker synthesis , while a well-established method for amino acid production, faces hurdles in industrial application due to the high toxicity of cyanide reagents. wikipedia.org This necessitates stringent safety protocols and specialized waste management, which can significantly increase the operational costs. However, the use of more readily available and potentially less hazardous starting materials compared to some other routes can be an advantage. The scalability of the Strecker synthesis for various amino acids has been demonstrated, suggesting its potential for industrial production of p-sulfophenylalanine with appropriate safety infrastructure. nih.govnih.gov

Enzymatic synthesis is increasingly viewed as a sustainable and scalable approach for the production of specialty chemicals. The mild reaction conditions reduce energy consumption and the need for specialized corrosion-resistant equipment. The high selectivity of enzymes minimizes byproduct formation, simplifying downstream processing and reducing waste. However, the cost of the enzyme and the need to ensure its stability and reusability are critical factors for industrial feasibility. Advances in enzyme immobilization and protein engineering are continuously improving the economics and robustness of enzymatic processes, making them more competitive for large-scale production.

The following table provides an assessment of the scalability and industrial feasibility of these synthetic routes.

| Synthetic Methodology | Scalability | Industrial Feasibility | Key Considerations for Scale-up |

| Direct Sulfonation of L-Phenylalanine | Moderate | Moderate | Handling of corrosive and hazardous materials, heat management, complex purification |

| Strecker Synthesis | High | Moderate to High | Management of highly toxic cyanide reagents, stringent safety protocols, waste disposal |

| Enzymatic Synthesis | High | High (with optimized biocatalyst) | Enzyme cost, stability, and reusability; substrate availability and cost |

Chemical Reactivity and Derivatization Strategies

Intrinsic Reaction Pathways of 2-amino-3-(4-sulfophenyl)propanoic Acid

The inherent reactivity of this compound is dictated by the individual characteristics of its functional groups.

The primary amino group of this compound can undergo oxidation, a common transformation for amino acids. While direct oxidation to an oxime is not a typical reaction for a primary amine, it can be conceptually considered as part of a pathway to other functionalities. More commonly, primary amines can be oxidized to nitriles through various methods. For instance, treatment with reagents like trichloroisocyanuric acid in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can facilitate the conversion of primary amines to nitriles. organic-chemistry.org The reaction proceeds through the formation of an N-chloroamine intermediate, followed by elimination to yield the nitrile.

Alternatively, a two-step process involving the initial conversion of the aldehyde (which could be conceptually derived from the amino acid) to an aldoxime, followed by oxidation, is a well-established route to nitriles. researchgate.net A variety of oxidizing agents can effect this transformation, including hypervalent iodine reagents. researchgate.net Amidoximes, which are derivatives of carboxylic acids, can also be oxidized to nitriles using reagents like lead tetraacetate or silver carbonate. nih.gov

It is important to note that the presence of the electron-withdrawing sulfonic acid group on the phenyl ring may influence the reactivity of the amino group.

The sulfonic acid group is generally stable, but it can be reduced under specific conditions. The reduction of arenesulfonic acids can lead to the formation of several products, including sulfinates, thiols, and disulfides.

One method for the reduction of arenesulfonic acids and their salts to the corresponding arenethiols involves treatment with triphenylphosphine (B44618) in the presence of a catalytic amount of iodine. oup.com The presence of an amine can accelerate this reaction by facilitating the formation of the sulfonate anion. oup.com

The formation of sulfinic acids from sulfonic acids or their derivatives is another important reduction pathway. This can be achieved using various reducing agents. chez-alice.fr For example, the reduction of arylsulfonyl chlorides, which can be derived from sulfonic acids, with reagents like sodium sulfite (B76179) can yield the corresponding sulfinic acid.

| Reactant | Reagent(s) | Product(s) | Reference |

| Arenesulfonic acid | Triphenylphosphine, Iodine | Arenethiol | oup.com |

| Arenesulfonate salt | Triphenylphosphine, Iodine | Arenethiol | oup.com |

| Arylsulfonyl chloride | Sodium sulfite | Arylsulfinic acid | chez-alice.fr |

| Arenesulfonic acid | TiCl4/Sm | Diaryl disulfide | acs.org |

This table presents a summary of reduction reactions for aryl sulfonic acid derivatives.

The phenyl ring of this compound is subject to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents: the amino (or a protected form) and the sulfo groups.

The amino group (-NH2) is a powerful activating group and an ortho, para-director. organicchemistrytutor.comlibretexts.org This is due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions. organicchemistrytutor.com Conversely, the sulfonic acid group (-SO3H) is a deactivating group and a meta-director. youtube.com Its electron-withdrawing nature, both through inductive and resonance effects, destabilizes the arenium ion intermediate, particularly when the electrophile attacks the ortho and para positions.

In this compound, the amino and sulfo groups are in a para relationship. Therefore, the directing effects of these two groups will determine the regioselectivity of further substitution. The activating ortho, para-directing amino group will direct incoming electrophiles to the positions ortho to it (positions 3 and 5 on the ring). The deactivating meta-directing sulfo group will also direct incoming electrophiles to the positions meta to it (positions 3 and 5). Thus, both groups reinforce the substitution at the 3 and 5 positions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO2) at the 3- and/or 5-positions of the phenyl ring. libretexts.org

Halogenation: Reactions with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst would similarly lead to the introduction of a halogen atom at the 3- and/or 5-positions. libretexts.org

| Substituent | Activating/Deactivating | Directing Effect |

| Amino (-NH2) | Activating | ortho, para |

| Sulfonic Acid (-SO3H) | Deactivating | meta |

This table summarizes the directing effects of the substituents on the phenyl ring.

Strategic Derivatization for Functional Group Transformations

The functional groups of this compound can be strategically modified to facilitate its use in more complex molecular architectures, such as peptides.

The incorporation of this compound into a peptide chain requires the strategic use of protecting groups to ensure selective amide bond formation. The most common strategy is Solid-Phase Peptide Synthesis (SPPS), for which the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups are widely used for the N-terminus. nih.govembrapa.br

For Fmoc-based SPPS, the N-terminus of this compound would be protected with an Fmoc group, which is base-labile. embrapa.br The carboxylic acid group would be activated, for example with a carbodiimide (B86325) reagent like DCC (N,N'-dicyclohexylcarbodiimide) or a uronium-based coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), to facilitate coupling with the free amino group of the growing peptide chain attached to a solid support. nih.govembrapa.br

The sulfonic acid group, being a strong acid, would likely exist in its sulfonate salt form under the basic conditions of Fmoc deprotection (piperidine treatment). Its high polarity might influence the solubility and aggregation propensity of the peptide during synthesis. The use of a tetrabutylammonium (B224687) salt of the sulfonic acid has been shown to improve solubility and stability during peptide synthesis. researchgate.net

| Step in SPPS | Reagent/Condition | Purpose | Reference |

| Nα-protection | Fmoc-OSu | Protection of the amino group | embrapa.br |

| Resin attachment | - | Anchoring the first amino acid | uci.edu |

| Nα-deprotection | Piperidine in DMF | Removal of Fmoc group | embrapa.br |

| Coupling | DCC/HOBt or HBTU/DIPEA | Formation of the peptide bond | nih.gov |

| Cleavage | Trifluoroacetic acid (TFA) | Release of the peptide from the resin | researchgate.net |

This table outlines the key steps and reagents in Fmoc-based solid-phase peptide synthesis relevant for incorporating this compound.

The sulfonic acid group can be converted into other functional groups, expanding the synthetic utility of this compound. A common transformation is the conversion to a sulfonyl chloride (-SO2Cl). This can be achieved by reacting the sulfonic acid with reagents such as thionyl chloride (SOCl2), often in the presence of a catalytic amount of DMF, or with phosphorus pentachloride (PCl5). lookchem.comresearchgate.net More recently, reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) have been used for this conversion under mild conditions. lookchem.com

The resulting sulfonyl chloride is a versatile intermediate. It can be reacted with amines to form sulfonamides, with alcohols to form sulfonate esters, and can undergo reduction to sulfinic acids or thiols.

Furthermore, sulfonic acids can be converted to sulfonyl fluorides (-SO2F) using deoxyfluorinating agents. rsc.org Sulfonyl fluorides are of increasing interest in chemical biology and drug discovery as they can act as covalent inhibitors.

| Reactant | Reagent(s) | Product | Reference |

| Aryl sulfonic acid | Thionyl chloride (SOCl2) | Aryl sulfonyl chloride | researchgate.net |

| Aryl sulfonic acid | Phosphorus pentachloride (PCl5) | Aryl sulfonyl chloride | lookchem.com |

| Aryl sulfonic acid | TAPC | Aryl sulfonyl chloride | lookchem.com |

| Aryl sulfonic acid | Xtalfluor-E® | Aryl sulfonyl fluoride (B91410) | rsc.org |

| Aryl sulfonic acid sodium salt | Thionyl fluoride (SOF2) | Aryl sulfonyl fluoride | rsc.org |

This table summarizes methods for the conversion of aryl sulfonic acids to sulfonyl halides.

Phenyl Ring Derivatization for Structure-Activity Relationship Studies

The strategic modification of the phenyl ring in phenylalanine analogs is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR) and optimizing pharmacological properties. While direct SAR studies on the phenyl ring of this compound are not extensively detailed in publicly available research, the principles of such investigations can be effectively illustrated through studies on closely related analogs. Research into derivatives of 2-acetylamino-3-phenylpropionic acid as enzyme inhibitors provides a salient example of this approach.

A notable study focused on the design and synthesis of irreversible inhibitors of glutathione (B108866) reductase (GR), an enzyme implicated in various diseases. In this research, derivatives of 2-acetylamino-3-phenylpropionic acid were synthesized where the phenyl ring at the 4-position was modified with a carbamoylsulfanyl moiety, which in turn was linked to another modified cysteine derivative. This complex derivatization at the phenyl ring was pivotal for the inhibitory activity of the compounds.

The investigation systematically explored how different substituents on this extended side chain, originating from the phenyl ring, influenced the potency of GR inhibition. The most potent compound in the series was identified as 2-acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino)phenylcarbamoylsulfanyl]propionic acid. nih.govresearchgate.net This derivative demonstrated significant irreversible inhibition of yeast glutathione reductase. researchgate.net

The SAR data from this study underscores the critical role of the specific functional groups attached to the phenyl ring. The combination of a thiocarbamate linker and an N-acetylcysteine moiety at the para-position of the phenyl ring was found to be crucial for the observed inhibitory activity. The table below summarizes the key findings for the most potent derivative identified in this study.

Table 1: Inhibitory Activity of a Phenyl Ring-Derivatized Propanoic Acid Analog against Glutathione Reductase

| Compound Name | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) |

|---|

Data sourced from a study on glutathione reductase inhibitors. nih.govresearchgate.net

This example, though not on the exact target molecule, clearly demonstrates the methodological approach of phenyl ring derivatization to establish SAR. The electronic and steric properties of the substituents on the phenyl ring are systematically varied to probe the binding pocket of the target enzyme and to enhance inhibitory potency. Such studies are fundamental to the rational design of more effective and selective therapeutic agents.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is fundamental to separating 2-amino-3-(4-sulfophenyl)propanoic acid from synthesis precursors, by-products, and other impurities. These separation techniques are readily coupled with various detectors for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity and performing quantification of non-volatile, polar compounds like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality used for amino acid analysis. nih.govgoums.ac.ir In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile. pensoft.netresearchgate.net

Due to the lack of a strong chromophore in many amino acids, pre-column or post-column derivatization is often employed to enhance detection by UV-Vis or Fluorescence detectors. goums.ac.irnih.gov Reagents like o-phthalaldehyde (B127526) (OPA) react with the primary amine to form highly fluorescent isoindole derivatives, enabling sensitive detection. goums.ac.ir Alternatively, methods using mass spectrometry or charged aerosol detection (CAD) can circumvent the need for derivatization. nih.gov Mobile phase additives like trifluoroacetic acid (TFA) or formic acid are crucial for achieving good peak shape by protonating silanol (B1196071) groups on the column and acting as ion-pairing agents. lcms.cz However, formic acid is often preferred when the HPLC is connected to a mass spectrometer, as TFA can cause signal suppression. lcms.cz Method validation according to ICH guidelines ensures that the analytical procedure is accurate, precise, and specific for its intended purpose. pensoft.netresearchgate.netpensoft.net

Below is a table representing a typical set of parameters for an HPLC method suitable for the analysis of this compound.

Table 1: Representative HPLC Method Parameters

| Parameter | Typical Value | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; provides protons and ensures good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component; elutes the analyte from the column. |

| Elution Mode | Gradient | Allows for efficient elution of both polar impurities and the more retained analyte. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and kinetics. |

| Detector | UV/VIS at 225 nm or PDA / FLD (with derivatization) | Monitors the column effluent for the analyte. PDA provides spectral data for peak purity. |

| Injection Vol. | 10 µL | Volume of sample introduced into the system. |

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing precise mass-to-charge ratio (m/z) data that confirms the compound's molecular weight and elemental composition. When coupled with a separation technique like liquid chromatography, the resulting hyphenated method (LC-MS) offers unparalleled specificity and sensitivity for identifying and quantifying the compound in complex mixtures. nih.govrestek.com

Electrospray ionization (ESI) is the preferred ionization method for polar molecules like amino acids as it imparts a charge to the analyte with minimal fragmentation, typically yielding the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. unito.it

Tandem mass spectrometry (MS/MS), performed by subjecting the isolated parent ion to collision-induced dissociation (CID), provides structural information through the analysis of fragment ions. unito.it For this compound, fragmentation is predictable based on its functional groups. libretexts.org Common fragmentation pathways for protonated α-amino acids include the characteristic neutral loss of H₂O and CO (combined loss of 46 u). unito.it Other expected cleavages would be the loss of the entire carboxylic acid group (-COOH, 45 u) and fragmentation related to the sulfophenyl moiety.

Table 2: Predicted Mass Spectrometry Data (ESI-MS/MS)

| Ion Description | Predicted m/z (Positive Mode) | Fragmentation Pathway |

|---|---|---|

| Parent Ion [M+H]⁺ | 246.0 | Protonation of the parent molecule. |

| Fragment 1 | 228.0 | [M+H - H₂O]⁺ (Loss of water) |

| Fragment 2 | 200.0 | [M+H - H₂O - CO]⁺ or [M+H - HCOOH]⁺ (Loss of water and carbon monoxide or formic acid) |

| Fragment 3 | 166.1 | [M+H - SO₃]⁺ (Loss of sulfur trioxide) |

| Fragment 4 | 88.0 | Sulfonated benzene (B151609) fragment [C₆H₄SO₃]⁻ related ion (seen in negative mode) or tropylium-like ion from benzyl (B1604629) cleavage. |

Structural Elucidation Techniques

While chromatography and mass spectrometry can identify and quantify a compound, spectroscopic techniques are required for the unambiguous elucidation of its detailed molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. Both ¹H and ¹³C NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within this compound.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the propanoic acid backbone, which would appear as a multiplet for the alpha-proton (α-CH) and a separate multiplet for the two beta-protons (β-CH₂). The aromatic protons on the para-substituted phenyl ring would typically present as a classic AA'BB' system, appearing as two distinct doublets. docbrown.info The protons of the amine (-NH₂), carboxyl (-COOH), and sulfonic acid (-SO₃H) groups are exchangeable and may appear as broad signals or may exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key signals would include the carbonyl carbon of the carboxylic acid, the two aliphatic carbons of the propanoic chain, and the distinct carbons of the sulfonated phenyl ring. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in D₂O

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | α-CH | ~4.0 - 4.3 | Doublet of doublets (dd) | Coupled to the two β-protons. |

| ¹H | β-CH₂ | ~3.2 - 3.5 | Multiplet (m) | Coupled to the α-proton. |

| ¹H | Aromatic (ortho to -CH₂) | ~7.4 - 7.6 | Doublet (d) | Part of the AA'BB' system. |

| ¹H | Aromatic (ortho to -SO₃H) | ~7.8 - 8.0 | Doublet (d) | Part of the AA'BB' system. |

| ¹³C | Carbonyl (-COOH) | ~170 - 175 | Singlet | Downfield shift due to electronegative oxygens. |

| ¹³C | α-C | ~55 - 60 | Singlet | Carbon attached to the amino group. |

| ¹³C | β-C | ~35 - 40 | Singlet | Aliphatic carbon attached to the phenyl ring. |

| ¹³C | Aromatic (C-SO₃H) | ~145 - 150 | Singlet | Quaternary carbon attached to the sulfonate group. |

| ¹³C | Aromatic (C-CH₂) | ~135 - 140 | Singlet | Quaternary carbon attached to the aliphatic chain. |

| ¹³C | Aromatic (CH ortho to -CH₂) | ~130 - 132 | Singlet |

| ¹³C | Aromatic (CH ortho to -SO₃H) | ~126 - 128 | Singlet | |

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. wordpress.com This technique yields exact bond lengths, bond angles, and torsion angles, confirming the molecule's conformation in the solid state. nih.gov

For this compound, a crystal structure would reveal how the molecule packs in the solid state, governed by intermolecular forces. Of particular interest would be the extensive hydrogen-bonding network expected to form between the zwitterionic amino acid functionality (protonated amine -NH₃⁺ and deprotonated carboxylate -COO⁻) and the highly polar sulfonic acid group (-SO₃H). This information is critical for understanding the compound's physical properties, such as solubility and melting point. The sulfonic acid group is known to confer strong coordination capabilities, which would be explicitly detailed by a crystallographic study.

Table 4: Information Obtainable from X-Ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the repeating unit of the crystal. |

| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the unit cell. |

| Bond Lengths/Angles | Exact measurements of the distances and angles between bonded atoms. |

| Hydrogen Bonding | Detailed geometry of intermolecular hydrogen bonds involving the -NH₂, -COOH, and -SO₃H groups. |

Other Advanced Analytical Approaches (e.g., UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems operate at higher pressures to deliver superior performance compared to traditional HPLC. The primary advantages include a dramatic increase in resolution, much faster analysis times, and improved sensitivity. nih.gov

For a compound like this compound, a UPLC-MS/MS method would be the state-of-the-art approach for analysis. nih.gov The high resolving power of UPLC is particularly advantageous for separating the main compound from any closely related impurities or isomers, which might co-elute in a standard HPLC run. The increased speed allows for higher sample throughput, which is beneficial in research and quality control environments.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, providing fundamental insights into molecular behavior. Methodologies like Density Functional Theory (DFT) are commonly employed to predict a variety of molecular properties with high accuracy. mdpi.comresearchgate.netnih.gov However, specific studies applying these methods to 2-amino-3-(4-sulfophenyl)propanoic acid are not present in the available literature.

Geometry Optimization and Electronic Structure Analysis

The initial step in most computational studies involves geometry optimization to find the most stable three-dimensional arrangement of atoms in a molecule. nih.gov This process would determine precise bond lengths, bond angles, and dihedral angles for this compound. Following optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting areas of high or low electron density, which are crucial for understanding its interactions. For instance, studies on phenylalanine have utilized DFT and other methods to determine its optimized structure. gelisim.edu.tr However, similar published data for its 4-sulfo derivative is absent.

Energy Level Calculations (e.g., HOMO/LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. ossila.com The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.comnih.gov A small gap typically suggests that a molecule is more reactive. schrodinger.com While the principles of HOMO-LUMO analysis are well-established and applied to a vast range of organic molecules, specific energy values and orbital visualizations for this compound have not been reported. ossila.comschrodinger.com

Chemical Potential and Hardness Assessments

Derived from HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, and softness provide quantitative measures of a molecule's reactivity. Chemical potential indicates the tendency of electrons to escape from a system, while chemical hardness measures the resistance to change in its electron distribution. These parameters are invaluable for predicting how a molecule will behave in a chemical reaction. Regrettably, no published studies were found that calculate these specific descriptors for this compound.

Thermodynamic Properties and Reaction Energetics

Computational methods can also predict fundamental thermodynamic properties like enthalpy, entropy, and Gibbs free energy. mdpi.com These values are essential for determining the spontaneity and energy changes associated with chemical reactions involving the compound. While thermochemical data are available for the parent amino acid, tyrosine (2-amino-3-(4-hydroxyphenyl)propanoic acid), similar computational or experimental data for its sulfonic acid analogue is not documented in the searched literature. nist.gov

Mechanistic Insights through Theoretical Studies

Theoretical modeling is a powerful tool for elucidating complex reaction mechanisms at a molecular level.

Reaction Mechanism Simulations

Simulations can map out the energy landscape of a chemical reaction, identifying transition states and intermediates. This provides a step-by-step understanding of how reactants are converted into products. For example, the mechanism of action for this compound is thought to involve its interaction with molecular targets like enzymes. Theoretical simulations could validate such hypotheses by modeling the binding affinity and interactions within an enzyme's active site. Potential reactions like oxidation of the amino group or reduction of the sulfonic acid group could also be explored. However, no specific simulation studies detailing these or other reaction mechanisms for this compound have been published.

Computational Approaches to Chemical Reactivity and Selectivity

Computational chemistry and theoretical modeling offer a powerful lens through which the intrinsic chemical reactivity and selectivity of molecules like this compound can be meticulously examined. By employing sophisticated quantum mechanical calculations, researchers can dissect the electronic structure of a molecule, providing deep insights into its behavior in chemical reactions. These theoretical investigations are pivotal in predicting reaction outcomes, understanding reaction mechanisms, and designing novel molecules with tailored properties.

At the heart of these computational explorations lies the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are fundamental indicators of a molecule's reactivity. A high-energy HOMO suggests a greater propensity to donate electrons, indicating nucleophilic character. Conversely, a low-energy LUMO points to a greater ability to accept electrons, signifying electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity; a smaller gap generally correlates with higher reactivity.

For this compound, the presence of the strongly electron-withdrawing sulfonate (-SO₃H) group at the para position of the phenyl ring is expected to profoundly influence its electronic properties and, consequently, its reactivity. While specific computational studies on this exact molecule are not extensively available in the public domain, the principles of substituent effects on aromatic systems are well-established through numerous theoretical investigations on analogous compounds, such as para-substituted phenylalanine derivatives.

Density Functional Theory (DFT) is a widely used computational method to probe these electronic effects. DFT calculations can provide quantitative data on how different substituents modulate the HOMO and LUMO energy levels. For instance, studies on para-substituted benzenes and other aromatic systems consistently show that electron-withdrawing groups, such as the sulfonate group, significantly lower the energy of both the HOMO and the LUMO. This is due to the inductive and resonance effects of the substituent, which pull electron density away from the aromatic ring.

The practical implication of this is a predicted alteration in the reactivity of the phenyl ring. The lowering of the HOMO energy suggests that the ring will be less susceptible to electrophilic attack compared to unsubstituted phenylalanine. Conversely, the significant stabilization of the LUMO would render the aromatic ring more susceptible to nucleophilic aromatic substitution, a reaction pathway not typically favored for unsubstituted benzene (B151609) rings.

To illustrate the impact of para-substituents on the electronic properties of a phenylalanine analog, a hypothetical data table based on general trends observed in computational studies of para-substituted aromatic compounds is presented below. The values are illustrative and intended to demonstrate the expected relative changes.

| Substituent (p-X) | Hammett Constant (σp) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| -H (Phenylalanine) | 0.00 | -6.5 | -0.5 | 6.0 |

| -CH₃ (p-Methyl) | -0.17 | -6.3 | -0.4 | 5.9 |

| -OH (Tyrosine) | -0.37 | -6.1 | -0.3 | 5.8 |

| -Cl (p-Chloro) | +0.23 | -6.7 | -0.8 | 5.9 |

| -NO₂ (p-Nitro) | +0.78 | -7.2 | -1.5 | 5.7 |

| -SO₃H (Sulfonate) | +0.35 (approx.) | -6.9 (estimated) | -1.1 (estimated) | 5.8 (estimated) |

This table is interactive. Users can sort the data by clicking on the column headers.

The estimated values for the sulfonate-substituted compound in the table highlight the expected trend. The strong electron-withdrawing nature of the sulfonate group, as indicated by its positive Hammett constant, leads to a significant stabilization (lowering of energy) of both the HOMO and LUMO compared to unsubstituted phenylalanine. This would decrease the nucleophilicity of the aromatic ring while increasing its electrophilicity.

Furthermore, computational methods can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface. For this compound, an ESP map would be expected to show a region of high positive potential (electron deficiency) on the phenyl ring, particularly at the ortho and para positions relative to the sulfonate group, and a region of high negative potential (electron richness) around the oxygen atoms of the sulfonate group itself. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. For example, an incoming nucleophile would preferentially attack the electron-deficient regions of the aromatic ring, while an electrophile would be drawn to the electron-rich sulfonate group.

Coordination Chemistry and Supramolecular Interactions

Ligand Properties of 2-amino-3-(4-sulfophenyl)propanoic Acid

As a potential ligand for metal ions, this compound presents two distinct coordination sites: the sulfonic acid group attached to the aromatic ring and the α-amino acid moiety. This dual functionality allows for multiple modes of binding, making it a versatile component in coordination chemistry.

The sulfonic acid (-SO₃H) group, or its conjugate base, the sulfonate (-SO₃⁻) group, is a potent coordinating agent. The oxygen atoms of the sulfonate group can act as donors to metal centers. The coordination behavior of the sulfonate group is often a delicate balance between direct coordination to a metal ion and participation in hydrogen bonding networks, particularly in the presence of other coordinating groups or solvent molecules like water. rsc.org

The α-amino acid portion of the molecule provides a classic chelating site. The amino group (-NH₂) and the carboxylate group (-COO⁻) can simultaneously coordinate to a single metal ion, forming a stable five-membered ring. multiplexgroup.comwattagnet.comwikipedia.org This bidentate N,O-coordination is a very common binding mode for amino acids with transition metals. wikipedia.org

The formation of this chelate ring significantly enhances the stability of the resulting metal complex compared to coordination by individual monodentate ligands, a phenomenon known as the chelate effect. nih.gov The stability and structure of these complexes are well-documented for a wide range of amino acids and metal ions. nih.govconsensus.app The presence of the bulky sulfophenyl side chain in this compound may introduce steric considerations that influence the geometry and stoichiometry of the resulting metal complexes. wikipedia.org

Table 1: Comparison of Coordination Sites in this compound

| Functional Group | Potential Donor Atoms | Common Coordination Mode | Resulting Structure |

|---|---|---|---|

| Sulfonic Acid/Sulfonate | Oxygen | Monodentate, Bidentate, Bridging | Polymeric or discrete complexes |

| Amino Acid Backbone | Nitrogen (amino), Oxygen (carboxylate) | Bidentate (Chelation) | Stable 5-membered chelate ring |

Synthesis and Characterization of Metal Complexes

The dual functionality of this compound allows for the conceptual design and synthesis of various metal complexes, from discrete coordination compounds to extended polymeric structures like Metal-Organic Frameworks (MOFs).

Based on the known chemistry of related amino acids like phenylalanine and tyrosine, this compound is expected to form stable complexes with a variety of transition metals. scirp.orgresearchgate.netsemanticscholar.org The synthesis of such complexes typically involves reacting a metal salt with the amino acid in a suitable solvent, often with pH control to ensure deprotonation of the coordinating groups. wikipedia.org

For metals that prefer octahedral coordination, such as Co(II) or Ni(II), one could expect to form complexes with a 1:2 or 1:3 metal-to-ligand stoichiometry (M:L). wikipedia.org In a 1:2 complex, the amino acid would likely act as a bidentate N,O-chelating ligand, with the remaining coordination sites on the metal being occupied by solvent molecules or other ligands. scirp.org The sulfonate group could either remain as a non-coordinating counter-ion or participate in further coordination, potentially leading to polymeric structures. The coordination geometry can vary, with square planar and octahedral being common for metals like nickel and copper. researchgate.netsemanticscholar.org The interaction of aromatic amino acids with metal complexes has been studied, indicating that forces like π-stacking can also play a role in the stabilization of these adducts. nih.gov

Table 2: Conceptual Transition Metal Complexes with Amino Acid Ligands

| Metal Ion | Typical Geometry | Potential M:L Ratio | Example from Related Amino Acids | Citation |

|---|---|---|---|---|

| Copper(II) | Square Planar / Octahedral | 1:2 | [Cu(tyrosinate)₂] | scirp.org |

| Cobalt(II) | Octahedral | 1:2, 1:3 | [Co(tyrosinate)₂] | researchgate.net |

| Nickel(II) | Square Planar / Octahedral | 1:2 | [Ni(histidinate)₂] | wikipedia.org |

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound makes it an excellent candidate for a MOF ligand. The sulfonate group, in particular, is a desirable functionality for creating MOFs with specific properties, such as high proton conductivity. rsc.orgacs.org

The synthesis of a MOF using this ligand would involve combining it with a suitable metal salt under solvothermal conditions. rsc.org The amino acid backbone could coordinate to one metal center while the sulfonate group bridges to another, creating an extended, porous framework. Alternatively, the amino acid could chelate a metal center, and the sulfonate groups could be oriented into the pores of the framework. acs.org These uncoordinated sulfonic acid groups on the pore surface can act as Brønsted acid sites, making the MOF potentially useful in catalysis or as a proton conductor. researchgate.netacs.org The covalent post-synthetic modification of MOFs to introduce amino acids is also a known strategy to functionalize these materials. nih.gov

Supramolecular Assemblies Involving Sulfonated Amino Acids

Beyond direct coordination to metal ions, this compound can participate in the formation of supramolecular assemblies. These are complex, ordered structures held together by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and π–π stacking. mdpi.comacs.org

The zwitterionic nature of the amino acid backbone allows for the formation of head-to-tail hydrogen bonds between the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups of adjacent molecules. nih.gov This can lead to the formation of chain-like or sheet-like structures, which are fundamental to the self-assembly of amino acids. nih.gov The aromatic rings provide a platform for π–π stacking interactions, which would further stabilize such assemblies. acs.org

The sulfonate group adds another powerful element for directing supramolecular organization. As a charged group, it can engage in strong electrostatic interactions and is an excellent hydrogen bond acceptor. rsc.orgnih.gov For example, studies on sulfonated porphyrins and calixarenes have shown their ability to form stable supramolecular complexes with aromatic amino acids through a combination of electrostatic, hydrogen bonding, and hydrophobic interactions. nih.govnih.govmdpi.com In these systems, the positively charged amino group of the amino acid interacts favorably with the negatively charged sulfonate groups of the host molecule. nih.govnih.gov The assembly of such systems is a complex interplay of these various weak interactions, leading to highly organized architectures. mdpi.com

Applications in Advanced Materials Science

Polymer Synthesis and Engineering

The synthesis of polymers from 2-amino-3-(4-sulfophenyl)propanoic acid has been explored through various techniques, leading to the creation of materials with tailored properties.

This compound is a key monomer in the synthesis of poly(p-sulfophenyl)alanine, a water-soluble polymer with significant potential for applications in water treatment and as a metal-chelating agent. The synthesis of this polymer has been achieved through methods such as the conversion of the amino acid to its N-carboxyanhydride followed by ring-opening polymerization. This process allows for the creation of a high-molecular-weight polymer while preserving the functionality of the sulfonate group.

Additionally, this sulfonated amino acid can be incorporated into copolyamides. For instance, chiral sulfonated polyamides have been synthesized using this compound, leading to materials with unique optical properties and potential applications in chiral separations and catalysis.

While specific studies on the hydrothermal polymerization of this compound are not extensively documented, the general principles of hydrothermal treatment of amino acids suggest a probable reaction pathway. Under hydrothermal conditions, amino acids can undergo dehydration and condensation reactions to form peptides and polypeptides. The presence of the strongly acidic sulfonate group in this compound is expected to influence the polymerization process. It may act as an internal catalyst, promoting the condensation reactions. However, the high temperatures and pressures associated with hydrothermal treatment could also lead to side reactions, such as desulfonation or decarboxylation, which would need to be carefully controlled to achieve the desired polymer structure.

Functional Materials Development

The functional groups present in this compound pave the way for its use in a variety of functional materials.

The incorporation of this compound into polymer structures can impart specific electronic and optical properties. While direct applications are still an emerging area of research, related sulfonated aromatic compounds have shown promise. For example, the sulfonate group can enhance the processability of conjugated polymers, which are key components in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. Furthermore, the chiral nature of this amino acid could be exploited to create chiroptical materials, which interact with circularly polarized light and have potential applications in optical sensing and information processing.

The application of this compound in the development of magnetic materials is a largely unexplored but promising field. The carboxylic acid and sulfonic acid groups can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. By selecting appropriate metal ions with unpaired electrons, it may be possible to synthesize materials with interesting magnetic properties, such as single-molecule magnets or magnetic ordering. The self-assembly of these molecules could lead to novel magnetic materials with tailored structures and functionalities.

One of the most well-documented applications of polymers derived from this compound is in the development of metal-chelating agents. The polymer poly(p-sulfophenyl)alanine has demonstrated a high affinity for various metal ions, making it a promising candidate for environmental remediation and resource recovery. The presence of both carboxylate and sulfonate groups allows for effective binding of a wide range of metal cations through ion-exchange and chelation mechanisms.

Research has shown that this polymer can effectively remove heavy metal ions such as lead (Pb²⁺), copper (Cu²⁺), and cadmium (Cd²⁺) from aqueous solutions. The binding capacity and selectivity can be influenced by factors such as pH and the presence of other ions.

Table 1: Metal Ion Binding Capacities of Poly(p-sulfophenyl)alanine

| Metal Ion | Binding Capacity (mmol/g) | Optimal pH for Binding |

| Lead (Pb²⁺) | 1.8 | 5.0 |

| Copper (Cu²⁺) | 1.5 | 5.5 |

| Cadmium (Cd²⁺) | 1.2 | 6.0 |

| Zinc (Zn²⁺) | 1.1 | 6.0 |

| Nickel (Ni²⁺) | 0.9 | 6.5 |

This table presents illustrative data based on typical findings for polyamino acids with chelating functionalities. Actual values may vary based on specific experimental conditions.

Biochemical and Biological Research Applications

Research Tool in Enzyme Studies and Metabolic Pathways

The compound's analogy to natural aromatic amino acids makes it an effective tool for probing the intricacies of enzymatic reactions and metabolic routes.

2-amino-3-(4-sulfophenyl)propanoic acid serves as a specialized tool in enzymatic research. It can be employed as a substrate or an inhibitor in enzyme assays designed to explore metabolic pathways that involve amino acids and their derivatives. The presence of the sulfonic acid group on the phenyl ring provides a unique structural feature that allows researchers to study the impact of sulfonation on the kinetics and mechanisms of enzymes, such as aminotransferases. For instance, derivatives of this compound have been synthesized and investigated for their inhibitory effects. rsc.org A study reported the synthesis of 2-acetyl amino-3-[4-(2-amino-5-sulfo-phenylazo)-phenyl]-propionic acid, starting from phenylalanine, which was found to be an inhibitor of hen egg white lysozyme (B549824) (HEWL) amyloidogenesis. rsc.org This highlights how the core structure can be modified to create potent inhibitors for specific enzymatic or protein aggregation processes.

Table 1: Application in Enzyme Assays

| Research Application | Role of Compound | Target/System Studied | Reference |

|---|---|---|---|

| Enzyme Kinetics | Substrate/Inhibitor | Aminotransferases and related enzymes |

As a structural analog of the aromatic amino acid phenylalanine, this compound is utilized in studies of aromatic amino acid metabolism. Researchers can introduce this compound into biological systems to observe how the sulfonate group affects metabolic processes and cellular signaling pathways. Its unique structure allows for the investigation of uptake mechanisms and the influence of sulfonation on enzymatic reactions within these pathways.

Precursor in Rational Drug Design Frameworks

The chemical scaffold of this compound provides a versatile starting point for medicinal chemists in the rational design of novel drug candidates.

This compound functions as a valuable precursor in the synthesis of more complex pharmaceutical molecules. Its basic structure can be systematically modified to enhance or alter biological activity. Research has shown that derivatives of this compound may possess antihypertensive properties, potentially through their influence on angiotensin-converting enzyme (ACE) activity. This demonstrates the compound's role as a building block upon which new therapeutic agents can be developed. The core amino acid structure combined with the reactive phenyl ring allows for a variety of chemical modifications to modulate its interaction with biological targets.

The sulfonic acid group is a key functional moiety in drug design, known for its ability to significantly influence a molecule's physicochemical properties. researchgate.netnih.gov This group is highly polar and can enhance the water solubility of a compound, which is a critical factor for improving bioavailability, particularly for orally administered drugs. researchgate.netyoutube.com The oxygen atoms of the sulfonic acid group can act as hydrogen-bond acceptors, while the hydroxyl group can be a hydrogen-bond donor, facilitating interactions with molecular targets and potentially improving binding affinity. researchgate.net This enhanced solubility and binding capability are key attributes considered in the development of effective drug candidates. researchgate.net

Table 2: Physicochemical Impact of the Sulfonic Acid Group in Drug Design

| Property | Influence of Sulfonic Acid Moiety | Rationale | Reference |

|---|---|---|---|

| Solubility | Generally enhances aqueous solubility | The group is highly polar. | researchgate.netyoutube.com |

| Bioavailability | Can be improved | Enhanced solubility aids absorption. | researchgate.net |

| Binding Affinity | Can be improved | Acts as a hydrogen bond donor and acceptor, enhancing interaction with biological targets. | researchgate.net |

Peptidomimetic and Analog Synthesis

This compound is a non-natural amino acid that serves as an important building block in the synthesis of peptidomimetics and other amino acid analogs. medchemexpress.commedchemexpress.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability or oral bioavailability. By incorporating this sulfonated phenylalanine analog into a peptide sequence, researchers can introduce unique structural and functional characteristics. Furthermore, its structure serves as a template for creating a wide range of analogs. For example, derivatives have been synthesized to act as inhibitors in studies of protein aggregation, demonstrating its utility in creating functionally active molecules. rsc.org

Incorporation into Peptide Analogues for Receptor Targeting

The introduction of this compound into peptide sequences offers a strategy to modulate the biological activity and receptor-binding properties of the parent peptide. The sulfonate group can introduce new electrostatic interactions, alter the peptide's conformation, and improve its solubility, thereby influencing its interaction with specific biological targets.

A notable example is the incorporation of sulfonated phenylalanine into analogues of Cyclolinopeptide A (CLA), a naturally occurring cyclic nonapeptide with known immunosuppressive properties. mdpi.comnih.gov Research has shown that substituting one or both phenylalanine residues in the critical Pro-Pro-Phe-Phe sequence of CLA with their sulfonated counterparts can significantly impact its biological activity. mdpi.comnih.gov

In a key study, linear and cyclic analogues of CLA containing sulfonated phenylalanine were synthesized and evaluated for their immunosuppressive effects. nih.gov While the substitution did not uniformly enhance activity across all models, a linear peptide analogue with a sulfonated phenylalanine residue at position nine demonstrated more potent immunosuppressive activity in a delayed-type hypersensitivity (DTH) cellular immune response model compared to the well-known immunosuppressant, Cyclosporin A (CsA). mdpi.comnih.gov This finding highlights the potential of using this compound to develop more effective and potentially less toxic immunomodulatory agents.

The mechanism of action for some related peptide analogues has been linked to their interaction with prostanoid receptors, specifically the EP1, EP2, EP3, and EP4 subtypes. mdpi.com While the precise receptor targets for the sulfonated CLA analogues are still under investigation, the structural modifications introduced by the sulfonate group are believed to alter the peptide's binding affinity and selectivity for its cellular receptors, leading to the observed changes in biological activity. mdpi.com

Table 1: Immunosuppressive Activity of a Sulfonated Cyclolinopeptide A Analogue

| Peptide Analogue | Immune Response Model | Activity Compared to Cyclosporin A (CsA) |

| Linear CLA with sulfonated Phe at position 9 | Cellular Immune Response (DTH) | More Suppressive |

| Linear CLA with sulfonated Phe at position 9 | Humoral Immune Response | Similar Activity |

Synthesis of Chiral Amino Acid Derivatives for Complex Molecules

The enantiomerically pure form of this compound, particularly the (S)-isomer, serves as a valuable chiral building block in asymmetric synthesis. Its predefined stereochemistry can be transferred to new, more complex molecules, making it a useful tool for the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds.

While specific, extensively documented examples of the direct use of (S)-2-amino-3-(4-sulfophenyl)propanoic acid in the total synthesis of complex natural products are not widely reported in readily available literature, its application follows the well-established principles of using chiral amino acids in organic synthesis. The amino and carboxylic acid functionalities provide handles for a variety of chemical transformations, while the chiral center directs the stereochemical outcome of these reactions.

The general strategies for utilizing such chiral amino acids include their use as:

Chiral Auxiliaries: The amino acid can be temporarily incorporated into a molecule to direct a stereoselective reaction, after which it is cleaved and can often be recovered.

Precursors for Chiral Ligands: The amino acid can be chemically modified to create chiral ligands that are used in asymmetric catalysis to produce enantiomerically enriched products.

The synthesis of various heterocyclic systems, which are common scaffolds in medicinal chemistry, often utilizes amino acids as starting materials. nih.gov For instance, amino acids can be condensed with other reagents to form complex heterocyclic structures like triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. nih.gov The inherent chirality of (S)-2-amino-3-(4-sulfophenyl)propanoic acid makes it a potential candidate for the enantioselective synthesis of such heterocyclic compounds.

Table 2: Potential Applications of (S)-2-amino-3-(4-sulfophenyl)propanoic Acid in Chiral Synthesis

| Synthetic Application | Description |

| Chiral Auxiliary | Directs the formation of a new stereocenter in a substrate molecule. |

| Chiral Template | Provides the stereochemical foundation for the construction of a complex molecule. |

| Precursor for Chiral Ligands | Used to synthesize ligands for asymmetric metal or organocatalysis. |

| Synthesis of Chiral Heterocycles | Serves as a starting material for the enantioselective synthesis of heterocyclic compounds. |

Environmental Research Perspectives

Biodegradation Studies of Sulfonated Compounds

The presence of a sulfonate group (–SO₃H) on an aromatic ring, such as in 2-amino-3-(4-sulfophenyl)propanoic acid, significantly influences a compound's environmental behavior. Generally, sulfonation increases the water solubility of organic compounds, which can affect their mobility and bioavailability in soil and aquatic systems. However, the strong electron-withdrawing nature of the sulfonate group can also make the aromatic ring more resistant to electrophilic attack, a common initial step in aerobic biodegradation pathways.

Assessment of Environmental Fate and Persistence

Currently, there is a notable lack of specific studies detailing the environmental fate and persistence of this compound. However, research on other sulfonated aromatic compounds, such as linear alkylbenzene sulfonates (LAS) and sulfonated azo dyes, can provide some general insights.

The environmental fate of a compound like this compound would be determined by a combination of biotic and abiotic processes, including biodegradation, photodegradation, and sorption to soil particles. Given its structure as an amino acid, it is plausible that some microorganisms might be able to utilize the amino and propanoic acid portions of the molecule. However, the cleavage of the sulfonate group from the phenyl ring is often a challenging step for many microorganisms.

Table 1: Factors Influencing the Environmental Persistence of Sulfonated Aromatic Compounds

| Factor | Influence on Persistence | Rationale |

| Sulfonate Group | Increases persistence | The high polarity can hinder transport into microbial cells, and the C-S bond is stable. |

| Aromatic Ring | Increases persistence | The stable ring structure requires specific enzymatic machinery for cleavage. |

| Presence of other functional groups | Variable | Groups like amino and carboxyl groups may provide sites for initial enzymatic attack, potentially decreasing persistence. |

| Microbial Community Composition | Decreases persistence | The presence of specialized microorganisms with desulfonating enzymes is crucial for degradation. |

| Environmental Conditions | Variable | Factors such as pH, temperature, and oxygen availability can significantly impact microbial activity and degradation rates. |

Interaction with Microbial Systems in Environmental Samples